![molecular formula C20H20ClNO3S B2397114 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 899217-50-6](/img/structure/B2397114.png)
1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Novel Catalysts and Synthesis Methods
Research has shown the development of new catalysts and synthesis methods involving quinoline derivatives, which may include compounds similar to 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one. For instance, a study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions, highlighting the potential for efficient, green chemistry approaches in synthesizing complex organic compounds (Goli-Jolodar et al., 2016). Similarly, 1-(4-Sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate has been efficiently used to catalyze a four-component Hantzsch reaction, suggesting the versatility of sulfonic acid derivatives in facilitating complex organic reactions (Heravi et al., 2010).
Metal Ion Extraction
Quinoline derivatives have also been explored for their potential in metal ion extraction. Research investigating the use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents in an ionic liquid extraction system demonstrated the efficacy of such compounds in the solvent extraction of divalent metal cations (Ajioka et al., 2008). This indicates the potential application of 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one in similar extraction processes, particularly in the purification and recovery of valuable metals.
Antimicrobial Properties
Quinoline derivatives have been studied for their antimicrobial properties as well. A study synthesizing new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives evaluated their antimicrobial and antifungal activities, finding that certain compounds exhibited significant activity against various bacterial and fungal strains (Fadda et al., 2016). This suggests the potential of 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one in contributing to the development of new antimicrobial agents.
Solvatochromism and Micellar Solutions
The solvatochromic behavior of quinoline derivatives in micellar solutions has been studied, providing insights into the interactions between such compounds and surfactants. This research can have implications for understanding the behavior of 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one in similar environments, potentially impacting its applications in material science and sensor development (Tada et al., 2001).
properties
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQEPUJEPWJBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.